2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a sulfanylacetamide moiety linked to a furan-2-ylmethyl group. Its structural framework combines a bicyclic thienopyrimidine core substituted with an ethyl group at position 3, a phenyl group at position 7, and a ketone at position 2.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-2-24-20(26)19-18(16(12-28-19)14-7-4-3-5-8-14)23-21(24)29-13-17(25)22-11-15-9-6-10-27-15/h3-10,12H,2,11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZXPJVKRHTZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the phenyl group and the furan-2-ylmethyl acetamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural similarities with other thieno-pyrimidine and sulfanylacetamide derivatives. Key differences lie in substituents and heterocyclic frameworks:
Key Observations :
- Heterocyclic Core: The target compound’s thieno[3,2-d]pyrimidine core is less rigid than the triazolo-pyrimidine in but more planar than dihydro derivatives in .
- Substituent Effects : The furan-2-ylmethyl group (target) contrasts with the trifluoromethoxy group (), which confers higher electronegativity and metabolic resistance.
Physicochemical Properties
- Melting Points : reports 174–176°C for a sulfamoylacetamide analog, suggesting the target compound may exhibit comparable thermal stability .
- Solubility : The furan-2-ylmethyl group (target) likely improves aqueous solubility compared to ’s trifluoromethoxy analog, which is more lipophilic .
- Crystallinity : highlights hydrogen-bonding networks (N–H···O/S) in sulfanylacetamide crystals, a feature expected in the target compound .
Pharmacological Potential (Inferred)
- Kinase Inhibition: Thieno-pyrimidines (e.g., ) are known ATP-competitive kinase inhibitors. The target’s phenyl and ethyl groups may optimize binding pocket interactions.
- Antimicrobial Activity : Sulfanylacetamide derivatives () exhibit broad-spectrum activity; the furan moiety may enhance membrane penetration .
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a thienopyrimidine derivative that has gained attention for its potential biological activities. This article provides a comprehensive review of its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization reactions involving sulfur-containing compounds and nitrogen sources.
- Introduction of Substituents : Ethyl, phenyl, and furan groups are introduced through substitution reactions using appropriate electrophiles.
Biological Activity
Research indicates that thienopyrimidine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound in focus has shown promising results in various studies.
Antibacterial Activity
A study evaluated the antibacterial properties of several thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-{...} | Staphylococcus aureus | 16 |
| 2-{...} | Escherichia coli | 32 |
Antifungal Activity
In addition to antibacterial effects, the compound has also been tested for antifungal activity. Results indicated effectiveness against Candida albicans, with an MIC value that suggests potential therapeutic applications in treating fungal infections.
Anticancer Activity
Recent studies have explored the anticancer potential of thienopyrimidine derivatives. The compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
- Case Study 1 : A research team investigated the effects of the compound on S. aureus biofilms. They found that it significantly reduced biofilm formation compared to control groups.
- Case Study 2 : In a separate study focusing on cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
